2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide
Description
2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide is a pyridinium-based ionic compound featuring a conjugated biphenyl-vinyl substituent. Applications may span organic electronics, sensors, and biological imaging, depending on substituent effects .
Properties
IUPAC Name |
1-methyl-2-[(E)-2-(4-phenylphenyl)ethenyl]pyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N.HI/c1-21-16-6-5-9-20(21)15-12-17-10-13-19(14-11-17)18-7-3-2-4-8-18;/h2-16H,1H3;1H/q+1;/p-1/b15-12+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRYEWECLOOAC-JRUHLWALSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid in the presence of a palladium catalyst and a base.
Vinylation: The biphenyl compound is then subjected to a Heck reaction with a vinyl halide to introduce the vinyl group.
Pyridinium Formation: The final step involves the quaternization of the pyridine ring with methyl iodide to form the pyridinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The pyridinium ion can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion.
Oxidation and Reduction: The vinyl group can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation and Reduction: Oxidizing agents like peracids and reducing agents like hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nitration: Nitro-biphenyl derivatives
Sulfonation: Sulfonyl-biphenyl derivatives
Halogenation: Halogenated biphenyl derivatives
Nucleophilic Substitution: Substituted pyridinium salts
Oxidation: Epoxides
Reduction: Alkanes
Scientific Research Applications
2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide involves its interaction with biological membranes and molecular targets:
Membrane Disruption: The compound can insert into lipid bilayers, causing membrane destabilization and increased permeability.
Molecular Targets: It can interact with specific proteins and enzymes, inhibiting their function and leading to cellular effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below summarizes key properties of structurally related pyridinium derivatives:
Key Observations :
- Electron-Donating Groups: The dimethylamino group in enhances donor-acceptor strength, leading to strong absorption/emission and applications in bioimaging. The biphenyl group in the target compound likely extends conjugation, red-shifting absorption compared to smaller substituents.
- Steric and Symmetry Effects: The ethoxyphenyl derivative crystallizes in a centrosymmetric space group, rendering it NLO-inactive.
- Luminescence: DPASPI exhibits high quantum yields in hybrid materials due to diphenylamino’s strong electron-donating capacity. The biphenyl analog may show similar efficiency if conjugation stabilizes excited states.
Biological Activity
2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide (CAS No. 1025707-65-6) is a synthetic organic compound belonging to the class of styrylpyridinium salts. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications and as a molecular probe in biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C20H18IN, with a molecular weight of approximately 399.28 g/mol. The compound features a biphenyl group linked to a pyridinium ion through a vinyl bridge, suggesting potential aromatic and π-conjugated characteristics that may influence its biological interactions.
The biological activity of this compound primarily revolves around its interaction with cellular membranes and molecular targets:
- Membrane Disruption : The compound can insert into lipid bilayers, leading to membrane destabilization and increased permeability. This property is critical for its potential antimicrobial effects as it can disrupt microbial cell membranes.
- Molecular Interactions : It may interact with specific proteins and enzymes, inhibiting their function and resulting in various cellular effects. This includes interference with signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the ability of styrylpyridinium salts to disrupt microbial cell membranes, suggesting that this compound may have similar capabilities.
Table 1: Antimicrobial Activity of Styrylpyridinium Salts
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Potential Antimicrobial | |
| (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide | Antimicrobial | Wang et al. |
| 2-(2-Furanyl)-1-methylpyridinium iodide | Antimicrobial | Figarola et al. |
Case Studies
Although detailed case studies specifically involving this compound are scarce, the following examples illustrate the relevance of similar compounds:
- Study on Styrylpyridinium Derivatives : A study demonstrated that derivatives with similar structures could effectively inhibit bacterial growth by disrupting membrane integrity. The findings suggested that the presence of aromatic groups enhances membrane interaction and permeabilization.
- Mitochondrial Effects : Research on related pyridinium compounds indicated their role as mitochondrial uncouplers, which could lead to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Comparative Analysis
The biological activity of this compound can be compared to other styrylpyridinium salts:
Table 2: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential Antimicrobial | Membrane disruption |
| 2-(2-Furanyl)-1-methylpyridinium iodide | Antimicrobial | Membrane disruption |
| (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide | Apoptotic | Mitochondrial uncoupling |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via quaternization of pyridine derivatives with alkyl iodides. A common approach involves reacting 4-vinylbiphenyl precursors with 1-methylpyridinium iodide under reflux in polar aprotic solvents (e.g., methanol or acetonitrile). Evidence from analogous pyridinium iodides suggests that yields (typically 60–80%) depend on reaction time, stoichiometry, and solvent purity . For optimization, use anhydrous conditions and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical to achieve >95% purity .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm vinyl and aromatic proton environments. The biphenyl moiety should show distinct coupling patterns (e.g., doublets for vinyl protons at δ 6.5–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water mobile phase (65:35) buffered to pH 4.6 for retention time consistency .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode should detect the molecular ion peak at m/z 366.246 (calculated for CHIN) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H313/H319) .
- Ventilation : Use fume hoods to avoid inhalation of iodide vapors during synthesis.
- Waste Disposal : Neutralize residues with sodium thiosulfate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the photophysical behavior of this compound compare to structurally related styrylpyridinium dyes, and what experimental setups are suitable for studying its fluorescence properties?
- Methodological Answer : Styrylpyridinium derivatives exhibit solvatochromic shifts due to intramolecular charge transfer. For this compound:
- UV-Vis Spectroscopy : Measure absorbance in solvents of varying polarity (e.g., dichloromethane vs. DMSO). Expect λ ~450–480 nm, with molar extinction coefficients >10 L·mol·cm .
- Fluorescence Quenching Studies : Use iodide ions or electron-deficient quenchers to probe excited-state interactions. Time-resolved fluorescence decay assays (e.g., time-correlated single-photon counting) can quantify quenching constants .
Q. What strategies can resolve contradictions in reported crystal structure data for similar pyridinium iodide derivatives?
- Methodological Answer : Discrepancies in dihedral angles (e.g., biphenyl vs. pyridinium ring orientations) often arise from packing effects. To resolve this:
- Single-Crystal X-ray Diffraction (SC-XRD) : Collect data at low temperatures (100 K) to minimize thermal motion artifacts. Compare with literature values for analogous compounds (e.g., 45.78° dihedral angle in 1-(4-methylbenzylideneamino)pyridinium iodide ).
- Density Functional Theory (DFT) : Optimize gas-phase geometries using B3LYP/6-31G(d) to distinguish intrinsic vs. crystal-packing influences .
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what degradation products should be monitored?
- Methodological Answer :
- Oxidative Stability : Expose to HO (3% v/v) in aqueous buffer (pH 7.4) at 37°C. Monitor via HPLC for biphenyl aldehyde byproducts (retention time ~8–10 min) .
- Hydrolytic Stability : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) media. LC-MS can detect demethylation products (e.g., loss of CH from pyridinium, m/z 352.215) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
